molecular formula C14H13BrN2OS B2816094 3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2191215-39-9

3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2816094
CAS No.: 2191215-39-9
M. Wt: 337.24
InChI Key: DYZFKBUMMXPXEZ-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a thiophene ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene and pyrrolidine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene and pyrrolidine rings.

Scientific Research Applications

3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine is unique due to the presence of both a thiophene ring and a pyrrolidine moiety, which can impart distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-13-5-12(6-16-7-13)14(18)17-3-1-10(8-17)11-2-4-19-9-11/h2,4-7,9-10H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFKBUMMXPXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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